![molecular formula C11H14N2OS B4286568 N-(3-acetylphenyl)-N'-ethylthiourea](/img/structure/B4286568.png)
N-(3-acetylphenyl)-N'-ethylthiourea
Overview
Description
N-(3-acetylphenyl)-N'-ethylthiourea, also known as AETU, is a thiourea derivative that has been extensively studied for its potential applications in scientific research. AETU is a small molecule that has the ability to interact with biological systems, making it a valuable tool for investigating various biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N'-ethylthiourea is not fully understood. N-(3-acetylphenyl)-N'-ethylthiourea is believed to interact with biological systems through the formation of hydrogen bonds and other non-covalent interactions. N-(3-acetylphenyl)-N'-ethylthiourea has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity. N-(3-acetylphenyl)-N'-ethylthiourea has also been shown to bind to histone deacetylases, inhibiting their activity and leading to changes in gene expression.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-ethylthiourea has been shown to have a variety of biochemical and physiological effects. N-(3-acetylphenyl)-N'-ethylthiourea has been shown to increase the levels of acetylcholine in the brain, which can have effects on cognitive function and behavior. N-(3-acetylphenyl)-N'-ethylthiourea has also been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression that can affect cell growth and differentiation.
Advantages and Limitations for Lab Experiments
N-(3-acetylphenyl)-N'-ethylthiourea has several advantages for use in lab experiments. N-(3-acetylphenyl)-N'-ethylthiourea is a small molecule that can easily penetrate cell membranes, making it a valuable tool for investigating intracellular processes. N-(3-acetylphenyl)-N'-ethylthiourea is also stable and can be easily synthesized and purified. However, N-(3-acetylphenyl)-N'-ethylthiourea has some limitations. N-(3-acetylphenyl)-N'-ethylthiourea has a relatively short half-life, which can make it difficult to study long-term effects. N-(3-acetylphenyl)-N'-ethylthiourea also has some toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(3-acetylphenyl)-N'-ethylthiourea. N-(3-acetylphenyl)-N'-ethylthiourea has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-N'-ethylthiourea and its potential therapeutic applications. N-(3-acetylphenyl)-N'-ethylthiourea could also be used as a tool for investigating the role of acetylcholine and histone deacetylases in various biological processes. Finally, N-(3-acetylphenyl)-N'-ethylthiourea could be modified to improve its stability and reduce its toxicity, making it a more valuable tool for scientific research.
Scientific Research Applications
N-(3-acetylphenyl)-N'-ethylthiourea has been used in various scientific research studies due to its ability to interact with biological systems. N-(3-acetylphenyl)-N'-ethylthiourea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on cognitive function and behavior.
N-(3-acetylphenyl)-N'-ethylthiourea has also been studied for its potential use in cancer research. N-(3-acetylphenyl)-N'-ethylthiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3-acetylphenyl)-N'-ethylthiourea has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition can lead to changes in gene expression that can affect cell growth and differentiation.
properties
IUPAC Name |
1-(3-acetylphenyl)-3-ethylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-3-12-11(15)13-10-6-4-5-9(7-10)8(2)14/h4-7H,3H2,1-2H3,(H2,12,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZJDYMNAYJZNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC(=C1)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-ethylthiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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